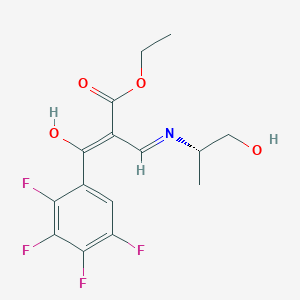

Levofloxacin Tetrafluoro Impurity 1

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

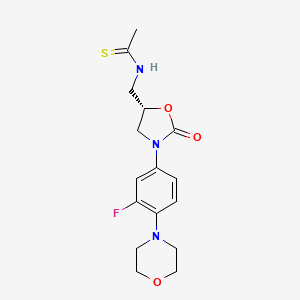

Levofloxacin Tetrafluoro Impurity 1 is an impurity of Levofloxacin, a fluoroquinolone antibiotic . It is used in the pharmaceutical industry and is known for its purity .

Synthesis Analysis

The synthesis of Levofloxacin and its impurities has been studied using methods such as High-Performance Liquid Chromatography (HPLC) . The HPLC method for Levofloxacin and six known impurities was developed and validated . The finalized method produced a linear response in the specification limit with a correlation coefficient for levofloxacin and percentage recovery was found to be 98.00% to 102.0% .Molecular Structure Analysis

The molecular structure of Levofloxacin and its impurities has been studied . The polymorphism of Levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form was reported . The geometric parameters, vibrational frequencies, frontier molecular orbitals, molecular electrostatic potential contours and surfaces, and the nonlinear properties of Levofloxacin were calculated using DFT/B3LYP method .Chemical Reactions Analysis

The chemical reactions of Levofloxacin and its impurities have been analyzed . Levofloxacin inhibits bacterial type II topoisomerases, topoisomerase IV and DNA gyrase .Physical And Chemical Properties Analysis

The physical and chemical properties of Levofloxacin and its impurities have been analyzed . The polymorphism of Levofloxacin was studied, and the phase transformations among different solid-state crystal forms of Levofloxacin were investigated .科学研究应用

-

Scientific Field: Pharmaceutical Chemistry

- Application : Levofloxacin and its known impurities are used in the development and validation of a novel HPLC method .

- Methods of Application : The method involves the use of a buffer composed of 8.5g ammonium acetate, 1.25g cupric sulphate, and 1.g L-Isoleucine in 1000ml water. The mobile phase is a mixture of this buffer and methanol in a 70:30 v/v ratio. The column used is Inertsil ODS-3V C18, 250*4.6mm, 5µ .

- Results : The method produced a linear response with a correlation coefficient for levofloxacin and percentage recovery was found to be 98.00% to 102.0% .

-

Scientific Field: Drug-Metal Interaction Studies

- Application : Levofloxacin is studied for its interactions with various elements essential to the human body, like magnesium, calcium, chromium, copper, zinc, and iron .

- Methods of Application : The availability of Levofloxacin in the presence of these elements was studied in simulated gastric juice, pH 7.4, and simulated intestinal juice .

- Results : The availability of Levofloxacin was depressed up to 21% in simulated gastric juice, while up to 5% in pH 7.4 and 27% in simulated intestinal juice .

-

Scientific Field: Antibiotic Research

- Application : Levofloxacin is a broad-spectrum antibiotic, which shows its action against both gram-positive and gram-negative strains .

- Methods of Application : Levofloxacin is used in treating several infections. It is a levo isomer of the racemate ofloxacin .

- Results : Levofloxacin has been found to be effective in treating a variety of bacterial infections .

-

Scientific Field: Pharmaceutical Formulation

- Application : Levofloxacin is used in the formulation of different types of pharmaceutical products .

- Methods of Application : The formulation process involves the use of Levofloxacin as an active ingredient in the product .

- Results : The formulated product is used for its antibacterial properties .

-

Scientific Field: Quality Control in Pharmaceuticals

- Application : Levofloxacin impurities are used as reference standards in laboratory tests as prescribed in the European Pharmacopoeia .

- Methods of Application : These impurities are used in method-specific assays for which the reference standard is used .

- Results : The uncertainty of the assigned value is not stated since it is considered to be negligible in relation to the defined limits of the method-specific assays .

-

Scientific Field: Drug Development

- Application : Levofloxacin and its impurities are used in the investigation of new drugs .

- Methods of Application : The investigation involves the use of Levofloxacin and its impurities in the development of new drugs .

- Results : The results of these investigations contribute to the development of new and effective drugs .

安全和危害

属性

IUPAC Name |

ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4NO4/c1-3-24-15(23)9(5-20-7(2)6-21)14(22)8-4-10(16)12(18)13(19)11(8)17/h4-5,7,21-22H,3,6H2,1-2H3/b14-9-,20-5?/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXODLUWUEYCDHT-DXMQSZSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC(=C(C(=C1F)F)F)F)\O)/C=N[C@@H](C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levofloxacin Tetrafluoro Impurity 1 | |

Citations

For This Compound

1

Citations

NB Price - amp.chemicalbook.com

Piperazine is an important pharmaceutical intermediate, is mainly used for the production of anthelmintic piperazine phosphate, piperazine citrate and fluphenazine, strong pain, …

Number of citations: 0

amp.chemicalbook.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

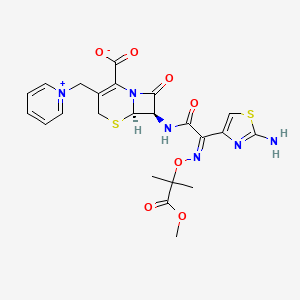

Methyl ceftazidime

1354396-23-8

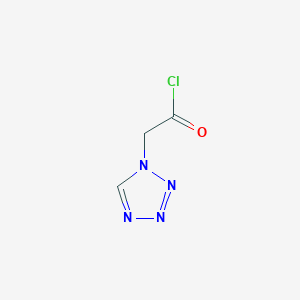

Ceftibuten Related Impurity 8

174761-17-2

Ceftibuten Related Impurity 3

1140311-29-0

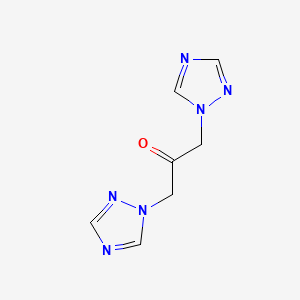

1,3-Bis(1,2,4-triazol-1-yl)propan-2-one

98414-56-3

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)